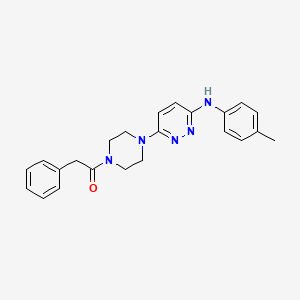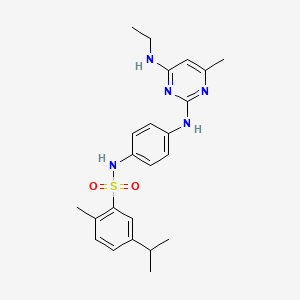![molecular formula C23H34NO5P B2740041 N-[dibutoxyphosphoryl-(2,5-dimethoxyphenyl)methyl]aniline CAS No. 431885-75-5](/img/structure/B2740041.png)
N-[dibutoxyphosphoryl-(2,5-dimethoxyphenyl)methyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[dibutoxyphosphoryl-(2,5-dimethoxyphenyl)methyl]aniline” is a complex organic compound. It contains an aniline group (a phenyl group attached to an amino group), a phosphorus group attached to two butoxy groups, and a 2,5-dimethoxyphenyl group .
Molecular Structure Analysis
The molecular formula of a similar compound, N-[diethoxyphosphoryl-(2,5-dimethoxyphenyl)methyl]aniline, is C19H26NO5P . The structure would likely be complex due to the presence of multiple functional groups.Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. Anilines generally undergo reactions like acylation, alkylation, and diazotization . The phosphorus group might undergo reactions with nucleophiles or bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Anilines are generally polar compounds due to the presence of the amino group .Applications De Recherche Scientifique
Synthesis and Inhibition Studies
Compounds structurally related to N-[dibutoxyphosphoryl-(2,5-dimethoxyphenyl)methyl]aniline have been studied for their potential as inhibitors in biological systems. For instance, the optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity highlights the importance of specific structural features for inhibitory activity. These compounds, including variations with different substituents, have shown potential in inhibiting Src-mediated cell proliferation, which is significant for cancer research and treatment strategies (Boschelli et al., 2001).
Emitting Amorphous Molecular Materials
Research into novel classes of color-tunable emitting amorphous molecular materials with desired bipolar character, such as 4-dimesitylboryl-N,N-bis(9,9-dimethylfluoren-2-yl)aniline and related compounds, has shown significant potential for applications in organic electroluminescent (EL) devices. These materials exhibit reversible anodic oxidation and cathodic reduction, intense fluorescence emission, and the ability to form stable amorphous glasses, which are crucial for developing high-performance EL devices emitting multicolor light, including white light (Doi et al., 2003).
Organic Synthesis and Drug Design
In organic synthesis and drug design, the study and development of compounds with similar structural features to N-[dibutoxyphosphoryl-(2,5-dimethoxyphenyl)methyl]aniline have led to insights into DNA-binding properties and the synthesis of novel quinazoline derivatives. These compounds have been evaluated for their cytotoxic activities and potential as DNA intercalating agents, which could have implications for developing new therapeutics (Garofalo et al., 2010).
Environmental and Analytical Applications
Some studies have focused on environmental and analytical applications, such as the design of voltammetric sensors for analyzing pollutants in water samples. A specific study utilized a novel catechol derivative, structurally related to the compound of interest, as a high-quality modifier for the electrocatalytic analysis of thiosulfate and its simultaneous analysis with other pollutants. This highlights the potential of such compounds in developing advanced materials for environmental monitoring and remediation (Keivani et al., 2017).
Mécanisme D'action
Target of Action
It’s structurally similar to 2,5-dimethoxyphenethylamine , a psychedelic and a substituted amphetamine , which primarily targets serotonin receptors in the brain .
Mode of Action
Based on its structural similarity to 2,5-dimethoxyphenethylamine , it may interact with serotonin receptors, leading to altered neurotransmission and resulting in various psychoactive effects .
Biochemical Pathways
Phosphonate compounds are known to regulate important biological functions . They are characterized by high chemical stability due to the replacement of P–O bonds with C–P bonds in phosphonate derivatives .
Pharmacokinetics
Similar compounds like 2,5-dimethoxyphenethylamine are generally taken orally .
Safety and Hazards
Propriétés
IUPAC Name |
N-[dibutoxyphosphoryl-(2,5-dimethoxyphenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34NO5P/c1-5-7-16-28-30(25,29-17-8-6-2)23(24-19-12-10-9-11-13-19)21-18-20(26-3)14-15-22(21)27-4/h9-15,18,23-24H,5-8,16-17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRRKFRMDRKNHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=O)(C(C1=C(C=CC(=C1)OC)OC)NC2=CC=CC=C2)OCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34NO5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[dibutoxyphosphoryl-(2,5-dimethoxyphenyl)methyl]aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2739960.png)
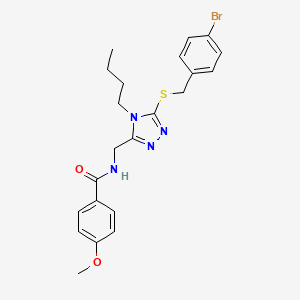
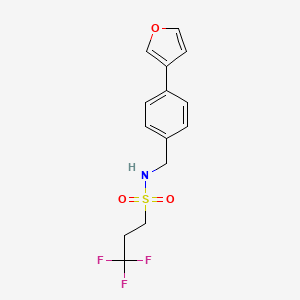
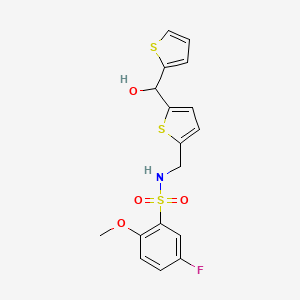
methyl}-2-methyl-1H-indole](/img/structure/B2739964.png)
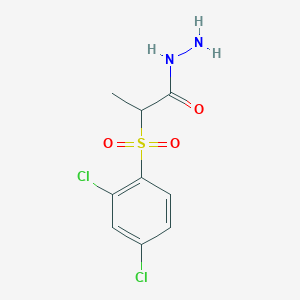
![1-(2,4-dichlorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2739967.png)
![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclopropyl)methanone](/img/structure/B2739968.png)
![6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl-[4-(oxiran-2-ylmethoxy)phenyl]methanone](/img/structure/B2739971.png)
![5-(2-(2,5-dimethoxyphenyl)-2-oxoethyl)-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-[1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/no-structure.png)
